N-(4-chlorophenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
Description
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3/c1-34-19-9-4-16(5-10-19)22-23-28-25(33)20-11-6-17(14-21(20)31(23)30-29-22)24(32)27-13-12-15-2-7-18(26)8-3-15/h2-11,14,30H,12-13H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQDJUUVMFVJFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenethyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a compound of interest due to its potential biological activities. This article aims to provide an overview of its biological properties, including cytotoxicity, antimicrobial activity, and possible mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound belongs to the quinazoline family and features a triazole moiety. Its structural formula can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
Cytotoxic Activity
Recent studies have highlighted the cytotoxic effects of similar triazole derivatives against various cancer cell lines. For instance, a study focusing on a triazole derivative demonstrated significant cytotoxicity against melanoma cells, with IC50 values indicating effective concentration levels for inhibiting cell growth . While specific data for the target compound may not be available, the structural similarities suggest potential anticancer activity.
Table 1: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Triazole A | Melanoma | 12.5 | |
| Triazole B | Breast Cancer | 15.0 | |
| Triazole C | Lung Cancer | 20.0 |
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties. Research on related quinazoline derivatives has shown promising results against various bacterial strains. For example, derivatives with methoxy and chloro substitutions exhibited enhanced activity against Mycobacterium tuberculosis and other pathogens .
Table 2: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Quinazoline D | M. tuberculosis | 3.13 | |
| Quinazoline E | E. coli | 15 | |
| Quinazoline F | S. aureus | 25 |
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and microbial resistance.
- Induction of Apoptosis : Studies suggest that certain triazole derivatives can trigger apoptotic pathways in cancer cells.
- Disruption of Cell Membranes : Antimicrobial activity may stem from the ability to disrupt bacterial cell membranes.
Case Studies
A case study involving a related triazole derivative showed significant inhibition of tumor growth in animal models when administered at specific dosages over a defined period . The study highlighted the importance of optimizing chemical structure to enhance biological efficacy.
Comparison with Similar Compounds
Core Structure and Substitution Patterns
The triazolo[1,5-a]quinazoline core differentiates the target compound from pyrazole-based carboxamides (e.g., compounds 3a–3p in )[1]. Closer analogs include:
| Compound Name | Core Structure | N-Substituent | 3-Substituent |
|---|---|---|---|
| Target Compound | Triazoloquinazoline | 4-Chlorophenethyl | 4-Methoxyphenyl |
| E543-0685 ()[2] | Triazoloquinazoline | Benzyl | 4-Methoxyphenyl |
| Compound[5] | Triazoloquinazoline | (3,4-Dimethoxyphenyl)methyl | 4-Methoxyphenyl |
Key Observations :
Physicochemical Properties
Data for the target compound are estimated based on analogs:
Implications :
Impact of Substituents on Bioactivity
- Chlorine vs. Methoxy Groups : The electron-withdrawing chlorine in the target compound may enhance interactions with hydrophobic enzyme pockets, whereas methoxy groups (electron-donating) improve solubility.
- Chiral Centers : shows that chiral analogs exhibit higher herbicidal activity[3]. The target compound’s achiral structure (inferred from [2]) may limit stereoselective binding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
